molecular formula C21H25FN4O2 B5977100 7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5977100
M. Wt: 384.4 g/mol
InChI Key: GVESYMGQGQSWAX-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps. The starting materials often include 4-fluorobenzyl chloride and 2-methoxypyrimidine. The synthesis may involve:

    Nucleophilic substitution: Reacting 4-fluorobenzyl chloride with a suitable nucleophile to introduce the fluorophenyl group.

    Cyclization: Forming the spirocyclic structure through intramolecular reactions.

    Functional group modifications: Introducing the methoxypyrimidinyl group through further substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and pyrimidinyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The spirocyclic structure may also contribute to its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
  • (3R,5R,6E)-7-{4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoic acid

Uniqueness

Compared to similar compounds, 7-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one stands out due to its spirocyclic structure, which may confer unique chemical and biological properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-28-20-23-11-17(12-24-20)13-25-10-8-21(15-25)7-2-9-26(19(21)27)14-16-3-5-18(22)6-4-16/h3-6,11-12H,2,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVESYMGQGQSWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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